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molecular formula C12H13NO2 B8553253 (1H-indol-6-yl)-acetic acid ethyl ester

(1H-indol-6-yl)-acetic acid ethyl ester

Cat. No. B8553253
M. Wt: 203.24 g/mol
InChI Key: KWLUHAFODMLMSZ-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a solution of 6-ethoxycarbonylmethyl-indole-1-carboxylic acid methyl ester (965 mg, 3.25 mmol) in EtOH (10 mL) was added dimethylamine (˜5.6 M in EtOH, 24.4 mL, 48.8 mmol) and the solution was stirred at RT overnight. EtOH was concentrated and the crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 85:15) to give the desired material. MS (UPLC): 204.2 [M+H]+, 221.2 [M+NH4]+, 248.2 [M+HCOO]−; tR (HPLC conditions f): 1.87 min.
Name
6-ethoxycarbonylmethyl-indole-1-carboxylic acid methyl ester
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:12]=2)[CH:7]=[CH:6]1)=O.CNC>CCO>[CH2:18]([O:17][C:15](=[O:16])[CH2:14][C:11]1[CH:12]=[C:13]2[C:8]([CH:7]=[CH:6][NH:5]2)=[CH:9][CH:10]=1)[CH3:19]

Inputs

Step One
Name
6-ethoxycarbonylmethyl-indole-1-carboxylic acid methyl ester
Quantity
965 mg
Type
reactant
Smiles
COC(=O)N1C=CC2=CC=C(C=C12)CC(=O)OCC
Name
Quantity
24.4 mL
Type
reactant
Smiles
CNC
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
EtOH was concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 85:15)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CC1=CC=C2C=CNC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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